

N-octadecane solubility in organic solvents

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Compound of Interest

Compound Name: Octadecane

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An In-depth Technical Guide to the Solubility of N-**Octadecane** in Organic Solvents

Introduction

N-**octadecane** (C₁₈H₃₈) is a straight-chain saturated hydrocarbon belonging to the alkane series.^[1] It is a white, waxy solid at room temperature with a melting point of approximately 28°C.^{[1][2]} As a nonpolar molecule, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents.^{[1][3][4]} Understanding the solubility of n-**octadecane** is critical for its application in various fields, including its use as a solvent, lubricant, anti-corrosion agent, and as a phase change material (PCM) for thermal energy storage.^{[1][2]} This guide provides a comprehensive overview of the solubility of n-**octadecane** in various organic solvents, details the experimental protocols for its determination, and presents visual workflows to illustrate these processes.

General Solubility Characteristics

The solubility of n-**octadecane** is fundamentally dictated by its nonpolar nature.^[1] Consequently, it exhibits high solubility in nonpolar organic solvents and poor solubility in polar solvents like water.^[1]

High Solubility:

- Hexane^[1]
- Benzene^[1]

- Toluene[1]
- Ether[5]
- Acetone[5][6]
- Chloroform[2][6]
- Petroleum ether[2][5]
- Coal tar hydrocarbons[2][6]

Slight to Moderate Solubility:

- Ethanol[2][5][6]

Insoluble:

- Water[5][6]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for n-**octadecane** in ethanol at various temperatures.

Temperature (°C)	Solubility (wt %)
10	~2
30	~20
60	~80

Data extracted from the phase diagram for n-**octadecane** in ethanol.[7]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of n-**octadecane** in organic solvents. The choice of method often depends on the expected solubility range and the required

precision.

Visual Observation Method

This method is suitable for determining the dissolution temperature of a mixture with a known composition.

Protocol:

- A mixture of n-**octadecane** and the solvent of a known composition is prepared in a sealed vial containing a magnetic stirrer.
- The vial is submerged in a temperature-controlled bath.
- The temperature of the bath is slowly decreased until precipitation of n-**octadecane** is observed.
- The temperature is then slowly increased, and the temperature at which the dissolution is complete is recorded.
- The dissolution and precipitation temperatures should ideally be within a narrow range (e.g., 0.1 K).^[7]

Radiolabeled Tracer Method

This technique is highly sensitive and practical for measuring low solubilities.

Protocol:

- ¹⁴C-radiolabeled n-**octadecane** is used as a tracer.
- For higher concentration experiments, the labeled n-**octadecane** is diluted with its non-labeled counterpart.
- A saturated solution of the n-**octadecane** mixture in the solvent is prepared.
- Aliquots are carefully taken from the solution, avoiding the formation of colloidal solutions and contamination from suspended particles.

- The amount of ^{14}C -labeled n-**octadecane** in the aliquots is quantified using a liquid scintillation counter.
- The lowest reproducible measurements are considered the valid solubilities.[7]

Shake-Flask Method with Gas Chromatography Analysis

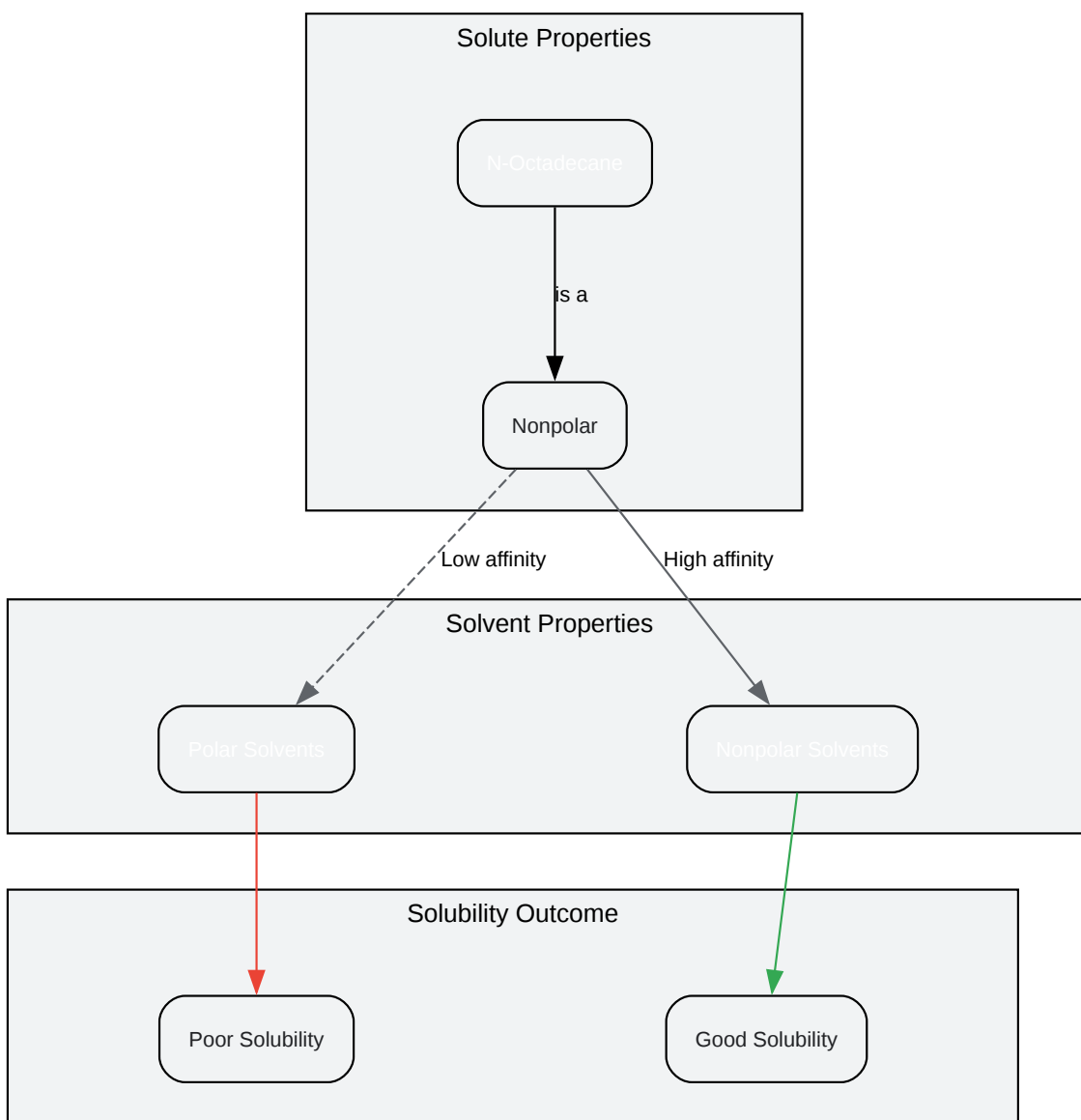
This is a common and reliable method for determining equilibrium solubility.

Protocol:

- An excess amount of n-**octadecane** is added to a known volume of the solvent in a sealed flask.
- The flask is agitated in a constant temperature bath for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.[8][9]
- The flask is then left undisturbed to allow for the separation of the undissolved solute.[8]
- An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 μm filter) to remove any suspended particles.[8]
- The filtrate is then extracted with a suitable solvent (e.g., hexane) containing an internal standard.[8]
- The concentration of n-**octadecane** in the extract is determined using a gas chromatograph equipped with a flame ionization detector (FID).[8]

Visualizations

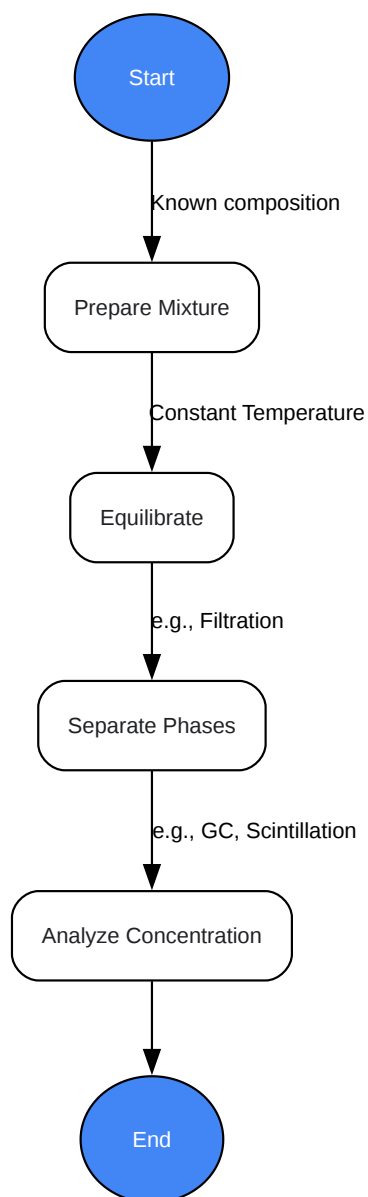
Logical Relationship of N-Octadecane Solubility



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Caption: "Like Dissolves Like" Principle for N-**Octadecane**.

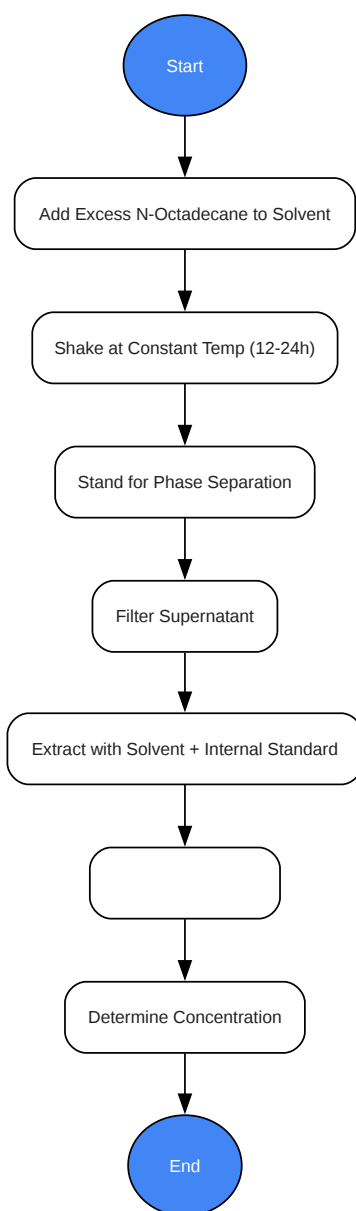
Experimental Workflow for Solubility Determination



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Caption: General Experimental Workflow for Solubility Measurement.

Detailed Shake-Flask with GC Analysis Workflow



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